FH15 is classified as a fatty acid binding protein, which are proteins that transport fatty acids and other lipophilic substances within cells. It is sourced from the liver fluke Fasciola hepatica, a parasitic flatworm known to infect various mammals, including humans. This protein is particularly relevant in studies of parasitology and immunology due to its unique properties that influence host immune responses .
The synthesis of recombinant FH15 involves cloning the complementary DNA (cDNA) encoding the protein into a suitable expression vector, such as pGEX-4T-2. This construct is then propagated in Escherichia coli TOP10 cells. Optimal expression conditions were determined by testing various concentrations of isopropyl β-D-1-thiogalactopyranoside (IPTG) at different temperatures, with maximal yield achieved at 0.2 mM IPTG and 27 °C, preventing the formation of inclusion bodies. Approximately 3–4 mg of FH15 can be obtained per liter of bacterial culture under these conditions .
The molecular structure of FH15 has been analyzed using secondary structure prediction software, revealing that it consists of approximately 12% alpha helices, 59% beta strands, and 29% random coils. The tertiary structure features a β-barrel formed by ten antiparallel beta strands capped by two short alpha helices, consistent with other fatty acid binding proteins found in various organisms . The molecular weight of FH15 is approximately 14.7 kDa, and it lacks disulfide bonds, indicating stability under reducing conditions .
FH15 has been shown to interact with lipopolysaccharides (LPS), modulating the immune response by inhibiting the production of pro-inflammatory cytokines. This interaction suggests that FH15 could play a role in mitigating the effects of bacterial infections and sepsis by blocking LPS-induced signaling pathways that lead to cytokine storms . The precise biochemical pathways through which FH15 exerts its effects involve complex interactions with various immune cell receptors, although detailed mechanistic studies are ongoing.
The mechanism by which FH15 modulates immune responses involves its interaction with Toll-like receptors (TLRs), particularly TLR4, which is activated by LPS. By suppressing TLR4 stimulation, FH15 reduces the expression of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor alpha in macrophages exposed to LPS. This action helps maintain homeostasis during inflammatory responses and prevents excessive tissue damage associated with overactive immune responses . Additionally, FH15 has been shown to influence macrophage populations by downregulating markers associated with M1 macrophage differentiation in response to inflammatory stimuli .
FH15 exhibits several notable physical properties:
Chemical analyses have shown that FH15 can effectively bind fatty acids, which is characteristic of fatty acid binding proteins. Its ability to modulate immune responses further highlights its biochemical significance in therapeutic applications .
The potential applications of FH15 are diverse:
FH15 is a 14.5 kDa recombinant protein derived from the native fatty acid-binding protein (FABP) family of the liver fluke Fasciola hepatica, a parasitic trematode causing fascioliasis. Initially identified as a minor component of the parasite’s excretory-secretory products (ESPs), FH15 was cloned to overcome challenges in purifying native FABPs (Fh12) at industrial scales [2] [5]. Its discovery emerged from investigations into F. hepatica’s immunomodulatory strategies, where ESPs suppress host inflammatory responses to ensure parasite survival. FH15 demonstrated potent anti-inflammatory properties in preclinical sepsis models. In rhesus macaques challenged with lethal Escherichia coli infusions, pretreatment with FH15:
Table 1: Key Characteristics of FH15 Protein
Property | Detail |
---|---|
Molecular Weight | 14.5 kDa |
Origin | Recombinant variant of Fasciola hepatica FABP |
Structure | β-barrel with 10 antiparallel strands, capped by α-helices |
Primary Mechanism | TLR4 antagonism via CD14 binding |
Key Functions | Suppresses cytokine storm, reduces endotoxemia, enhances immune cell counts |
FABPs belong to the intracellular lipid-binding protein (iLBP) family and are phylogenetically conserved across metazoans. In trematodes like F. hepatica and Schistosoma mansoni, FABPs facilitate lipid uptake—a critical adaptation since parasites cannot synthesize fatty acids de novo [2] [4]. Fasciola FABPs exhibit cross-reactivity with Schistosoma antigens, suggesting shared evolutionary pressures to evade host immunity. For example:
The FABP family in F. hepatica is multigenic, with isoforms differing in isoelectric points and tissue localization. FH15 originates from a recombinant 15-kDa isoform (Fh15) expressed in E. coli, sharing 92% sequence identity with native Fh12 [2] [6]. Phylogenetic analyses reveal:
IKMVSSLKTKIT
) are conserved across trematode FABPs, explaining cross-protective immunity in vaccines [6].Table 2 compares FH15 with other FABPs: Table 2: Phylogenetic and Functional Comparison of FABPs
Organism | FABP Type | Size (kDa) | Localization | Primary Role |
---|---|---|---|---|
F. hepatica | FH15 | 14.5 | Cytosolic/Secreted | TLR4 antagonism, immune suppression |
S. mansoni | Sm14 | 14.0 | Tegument | Fatty acid transport, vaccine target |
A. suum | As-p18 | 18.0 | Perivitelline fluid | Embryo development |
Homo sapiens | FABP1 | 14.0 | Liver cytosol | Fatty acid metabolism |
FH15’s β-barrel structure contains unique acidic residues (K21, K22, E100) that enhance LPS binding affinity compared to mammalian FABPs [2]. This structural specialization underpins its function as a pathogen-derived immunomodulator.
All mentioned compounds:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: